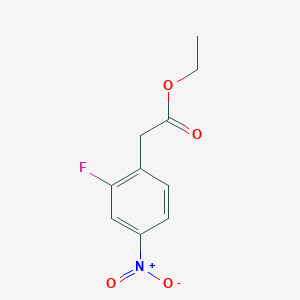
Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” were not found, related compounds have been synthesized through various methods. For instance, 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .
Aplicaciones Científicas De Investigación
Synthesis of Furan Derivatives
Furan compounds are of significant interest due to their wide range of applications in the chemical industry. The synthesis of stable furan derivatives from carbohydrates is a challenging aspect of contemporary chemistry. “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” can be used as a precursor for synthesizing various furan derivatives, which are valuable in creating materials with specific functional properties, such as electrical conductivity and corrosion resistance .
Biological Screening Platforms
The compound can serve as a platform compound for biological screening due to its good water solubility and stability. This makes it highly promising for screening in various biological assays, where stability and solubility are crucial for accurate results .
Renewable Biomass Processing
As the world seeks sustainable alternatives to nonrenewable resources, carbohydrates from renewable biomass are a promising option. “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” can be synthesized from renewable sources like fructose, contributing to the development of sustainable processing methods .
Organic Synthesis Methodologies
The compound is involved in one-pot synthesis methodologies, such as the Wittig reaction, which is a key reaction in organic synthesis. This application is crucial for simplifying the synthesis process and improving the yield of desired products .
Catalysis Research
In catalysis research, the compound could be used to study the effects of different catalysts on the synthesis of furan derivatives. This research can lead to the discovery of more efficient catalysts for producing high-value chemicals from simple and renewable starting materials .
Material Design
The derivative’s properties make it suitable for designing materials with specific functional properties. This includes the development of new materials for electronics, coatings, and other applications where properties like electrical conductivity and corrosion resistance are essential .
Direcciones Futuras
While specific future directions for “Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate” are not available, related compounds have shown promise in various fields. For example, novel 2-methyl-3-furyl sulfide flavor derivatives have shown antimicrobial activity against different foodborne bacterial or fungal strains, suggesting they could be promising preservatives for food production .
Propiedades
IUPAC Name |
methyl 1-(furan-2-ylmethyl)-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-12(15)10-8-13(5-4-11(10)14)7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPCDOESFOSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-furylmethyl)-4-oxopiperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)



![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)
![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)

